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Compound of Interest

Compound Name: Rivulariapeptolides 1121

Cat. No.: B15576175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Rivulariapeptolide

1121, a cyclodepsipeptide identified from environmental cyanobacteria. This document outlines

its mechanism of action as a serine protease inhibitor, presents quantitative data on its potency,

details the experimental protocols for its characterization, and provides visual representations

of the scientific workflows and inhibitory pathways.

Executive Summary
Rivulariapeptolide 1121 is a member of the rivulariapeptolide family of natural products, which

have been identified as potent inhibitors of serine proteases.[1][2] These compounds were

discovered through an innovative native metabolomics approach that combines non-targeted

liquid chromatography-tandem mass spectrometry with native mass spectrometry to detect

protein-ligand binding directly from complex mixtures.[1][3][4] Rivulariapeptolide 1121 exhibits

nanomolar potency against several serine proteases, making it a molecule of significant

interest for further investigation in drug discovery and chemical biology.

Mechanism of Action: Serine Protease Inhibition
Rivulariapeptolide 1121 functions as a serine protease inhibitor.[1][2][5] Serine proteases are a

class of enzymes that play crucial roles in various physiological and pathological processes,

including digestion, blood coagulation, and inflammation. The inhibitory activity of

Rivulariapeptolide 1121 and its analogs is attributed to their ability to bind to the active site of
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these enzymes.[3][4] The molecular structure of these cyclodepsipeptides, particularly the 3-

amino-6-hydroxy-2-piperidone (Ahp) unit, is a key feature for their interaction with serine

proteases.[3][4]

The proposed inhibitory mechanism involves the binding of the rivulariapeptolide into the

enzyme's binding pocket, a mode of action that has been observed with other Ahp-

cyclodepsipeptides.[3][4]
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Caption: Proposed inhibitory mechanism of Rivulariapeptolide 1121.

Quantitative Bioactivity Data
The inhibitory potency of Rivulariapeptolide 1121 and related compounds was evaluated

against a panel of serine proteases. The half-maximal inhibitory concentrations (IC50) were

determined following a 40-minute pre-incubation period.[1][6]
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Compound
Chymotrypsin IC50
(nM)

Elastase IC50 (nM)
Proteinase K IC50
(nM)

Rivulariapeptolide

1121
12.3 ± 0.6 > 1000 > 1000

Rivulariapeptolide

1185
1.98 ± 0.13 127 ± 11 240 ± 20

Rivulariapeptolide

1155
2.11 ± 0.14 4.94 ± 0.28 15.6 ± 0.9

Rivulariapeptolide 988 15.5 ± 1.1 > 1000 > 1000

Molassamide 23.3 ± 2.2 168 ± 15 127 ± 11

Molassamide B 0.67 ± 0.05 51.3 ± 3.9 31.5 ± 2.1

Data are presented as the mean ± standard deviation (n=3). Data sourced from Reher et al.,

2022.[1][6]

Experimental Protocols
The discovery and characterization of Rivulariapeptolide 1121 involved a multi-step process,

from initial screening to final bioactivity assessment.

Native Metabolomics for Inhibitor Screening
A native metabolomics workflow was employed to identify protease inhibitors directly from a

cyanobacterial extract.[1][7] This approach integrates ultra-high-performance liquid

chromatography (UHPLC) with native mass spectrometry.
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Caption: Native metabolomics experimental workflow.

Methodology:

A crude extract from the cyanobacteria is separated using μ-flow UHPLC.[1]

Post-column, the pH is adjusted with ammonium acetate to create native-like conditions for

the protein.[1]

The target protein, chymotrypsin, is infused orthogonally.[1]

The resulting protein-ligand complexes are measured by mass spectrometry.[1]

A parallel metabolomics run without protein infusion is conducted for compound

identification.[1]
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Purification of Rivulariapeptolide 1121
Following its identification as a chymotrypsin binder, Rivulariapeptolide 1121 was isolated using

preparative high-performance liquid chromatography (HPLC).[3]

Methodology:

Subfractions of the initial extract were dissolved in 30% acetonitrile/water.[3]

Purification was performed on a preparative HPLC system using a Kinetex 5 μm RP 100 Å

column (21.00 × 150mm).[3]

An isocratic elution with 30% acetonitrile/water was followed by a gradient to 95%

acetonitrile.[3]

Rivulariapeptolide 1121 was isolated from specific subfractions with a retention time of 18.5

minutes under the specified conditions.[3]

Serine Protease Inhibition Assay
The inhibitory activity of the purified compounds was quantified using a standard enzymatic

assay.

Methodology:

The serine protease (chymotrypsin, elastase, or proteinase K) was pre-incubated with

varying concentrations of the inhibitor for 40 minutes.[1][6]

The enzymatic reaction was initiated by the addition of a specific substrate.

The rate of substrate cleavage was monitored, and the IC50 values were calculated from the

resulting dose-response curves.

The bioassay conditions were designed to mimic the pH and solvent composition of the

native mass spectrometry setup to ensure the relevance of the screening hits.[3]

Structure-Activity Relationships
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Comparisons between Rivulariapeptolide 1121 and other isolated compounds reveal key

structural determinants for activity. For instance, the substitution of an α-aminobutyric acid

(Abu) unit at R2 and a leucine at R3 in Rivulariapeptolide 1121, compared to a leucine and a

phenylalanine in Rivulariapeptolide 1185, leads to a decrease in potency against chymotrypsin,

elastase, and proteinase K.[3][4] This highlights the sensitivity of the enzyme's binding pocket

to the specific amino acid residues in the cyclodepsipeptide structure.

Conclusion
Rivulariapeptolide 1121 is a potent and selective inhibitor of the serine protease chymotrypsin,

identified through a cutting-edge native metabolomics screening platform. The detailed

quantitative data and experimental protocols provided herein offer a comprehensive

understanding of its biological activity. The structure-activity relationships within the

rivulariapeptolide family suggest a tunable scaffold for the development of novel protease

inhibitors. Further investigation into the therapeutic potential of Rivulariapeptolide 1121 and its

analogs is warranted.
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To cite this document: BenchChem. [The Serine Protease Inhibitory Activity of
Rivulariapeptolide 1121: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15576175#biological-activity-of-rivulariapeptolide-
1121]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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